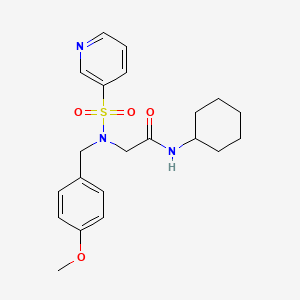

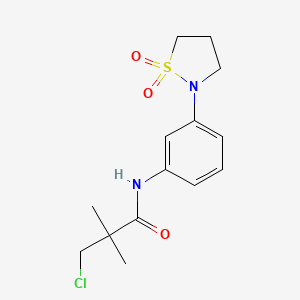

N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide, also known as CYC116, is a small molecule inhibitor of the Aurora kinase family. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and are overexpressed in various cancers. CYC116 has been studied extensively for its potential as an anticancer agent.

Scientific Research Applications

Synthetic Applications and Methodologies

Versatile Reagents for Organic Synthesis : The acetamide moiety, similar to that present in N-cyclohexyl-2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamide, plays a crucial role in pharmaceutical and natural product synthesis. Sakai et al. (2022) developed p-methoxybenzyl N-acetylcarbamate potassium salt as a stable, easy-to-handle reagent for substituting alkyl halides and sulfonates, providing a route to N-alkylacetamides and protected amines, which are pivotal in the synthesis of pharmaceuticals and natural products (Sakai et al., 2022).

Innovations in Amino Acid Derivatives : Arnott, Clayden, and Hamilton (2006) showcased the synthesis of azabicyclic amino acids through the stereoselective cyclization of enolates derived from N-nicotinoyl glycine, indicating the versatility of pyridine-based sulfonamido acetamide compounds in creating complex lactams and amino acid derivatives with potential pharmaceutical applications (Arnott, Clayden, & Hamilton, 2006).

Biological Activities

Anticonvulsant Agents : Farag et al. (2012) synthesized derivatives of heterocyclic compounds featuring a sulfonamide moiety, similar to the sulfonamido acetamide structure, demonstrating significant anticonvulsive effects. This research highlights the potential of sulfonamide derivatives in the development of new treatments for convulsions, showcasing the biological relevance of such compounds (Farag et al., 2012).

Carbonic Anhydrase Inhibition : Scozzafava et al. (2000) explored aromatic/heterocyclic sulfonamides, including compounds structurally related to this compound, for their selective inhibition of carbonic anhydrase isozymes. This study sheds light on the therapeutic potential of sulfonamide-based inhibitors in treating conditions where selective inhibition of carbonic anhydrase is beneficial, such as glaucoma and edema (Scozzafava et al., 2000).

properties

IUPAC Name |

N-cyclohexyl-2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-28-19-11-9-17(10-12-19)15-24(29(26,27)20-8-5-13-22-14-20)16-21(25)23-18-6-3-2-4-7-18/h5,8-14,18H,2-4,6-7,15-16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHNODTWWNIMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757439.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)

![(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2757441.png)

![2-((2-fluorobenzyl)thio)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757445.png)

![8-(2,3-Dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2757446.png)

![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2757450.png)

![1-(4-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2757456.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2757461.png)